4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a sulfonamide group linked to a 5-methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions. For instance, the aromatic amine can be reacted with acrylic acid under reflux conditions to form the desired intermediate . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on various biological systems.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group and the benzamide moiety can also play roles in binding to molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide: This compound is structurally similar but lacks the cyano group.
Sulfamethoxazole derivatives: These compounds share the sulfonamide group and have similar biological activities.
Uniqueness
4-cyano-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c1-12-10-17(21-26-12)22-27(24,25)16-8-6-15(7-9-16)20-18(23)14-4-2-13(11-19)3-5-14/h2-10H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIBVNVBVSPHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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